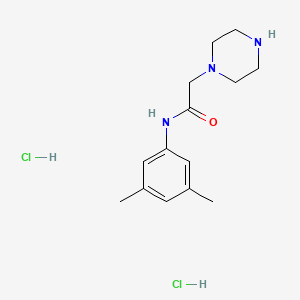
1-Bromo-2,3-dimethoxy-4-fluorobenzene
Übersicht
Beschreibung
1-Bromo-2,3-dimethoxy-4-fluorobenzene is an organic compound with the molecular formula C8H8BrFO2 It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and two methoxy groups
Wirkmechanismus
Target of Action
The primary targets of 1-Bromo-2,3-dimethoxy-4-fluorobenzene are the benzylic positions in organic compounds . These positions are particularly reactive due to the stabilization of the intermediate carbocation by resonance with the aromatic ring .
Mode of Action
this compound interacts with its targets through a variety of reactions, including free radical bromination, nucleophilic substitution, and oxidation . In these reactions, the bromine atom in the compound acts as an electrophile, forming a sigma bond with the target molecule and generating a positively charged intermediate . This intermediate then undergoes further reactions, such as the removal of a proton to yield a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the synthesis of benzene derivatives . The compound’s ability to undergo reactions at the benzylic position allows it to participate in the formation of carbon-carbon bonds, a key step in many biochemical pathways .
Pharmacokinetics
The compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by factors such as its molecular weight, lipophilicity, and the presence of functional groups such as the bromine and fluorine atoms .
Result of Action
The result of this compound’s action is the formation of new compounds through the substitution of hydrogen atoms at the benzylic position . This can lead to the synthesis of a wide range of benzene derivatives, depending on the specific conditions and reactants present .
Biochemische Analyse
Biochemical Properties
1-Bromo-2,3-dimethoxy-4-fluorobenzene plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It is known to participate in nucleophilic substitution reactions, where it can act as a substrate for enzymes that catalyze such reactions. The interactions between this compound and these biomolecules can lead to the formation of new chemical bonds, altering the structure and function of the biomolecules involved .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. This compound may also impact gene expression by modulating the activity of transcription factors and other regulatory proteins. Additionally, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific enzyme and the nature of the interaction. For example, this compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis. Alternatively, it may activate enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal or no observable effects. At higher doses, it can exhibit toxic or adverse effects, including disruptions in cellular function and metabolism. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have indicated that high doses of this compound can lead to adverse effects such as organ damage and impaired physiological function .
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions are catalyzed by enzymes such as cytochrome P450s and transferases, leading to the formation of metabolites that can be further processed or excreted. The metabolic pathways of this compound can influence its biological activity and toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For example, transporters may facilitate the uptake of this compound into cells, while binding proteins may sequester it in specific cellular compartments. The distribution of this compound within tissues can also impact its overall effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound may localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular machinery. The subcellular localization of this compound can influence its activity and function, as it may interact with different biomolecules in distinct cellular environments .
Vorbereitungsmethoden
The synthesis of 1-Bromo-2,3-dimethoxy-4-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2,3-dimethoxy-4-fluorobenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a solvent like acetic acid and a controlled temperature to ensure selective bromination at the desired position on the benzene ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-Bromo-2,3-dimethoxy-4-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions where the bromine atom is replaced by hydrogen, typically using reducing agents like palladium on carbon in the presence of hydrogen gas.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2,3-dimethoxy-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving halogenated aromatic compounds.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced coatings.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2,3-dimethoxy-4-fluorobenzene can be compared with other similar compounds such as:
1-Bromo-2,3-dimethoxybenzene: Lacks the fluorine atom, resulting in different reactivity and applications.
1-Fluoro-2,3-dimethoxybenzene: Lacks the bromine atom, affecting its use in substitution reactions.
1-Bromo-4-fluoro-2,3-dimethoxybenzene: Similar structure but with different substitution patterns, leading to variations in chemical behavior and applications
Eigenschaften
IUPAC Name |
1-bromo-4-fluoro-2,3-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c1-11-7-5(9)3-4-6(10)8(7)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGWYBFHCGAIRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1OC)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B1442600.png)
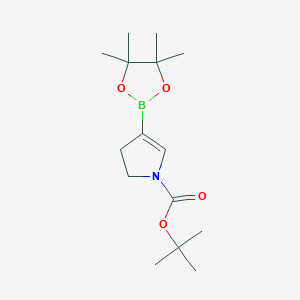
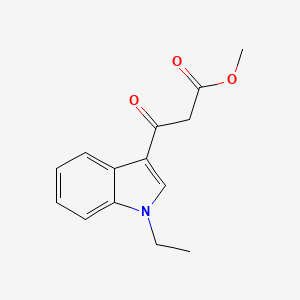
![2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide](/img/structure/B1442603.png)
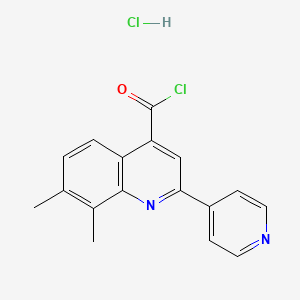
![1-(3,4-Dichlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B1442606.png)
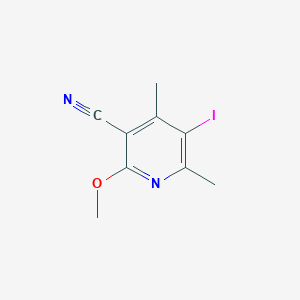
![3-[(2-Bromo-4-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442610.png)


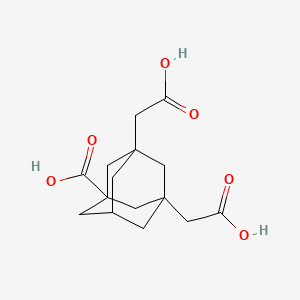
![{1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]-ethyl}amine hydrochloride](/img/structure/B1442617.png)
![3-[5-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride](/img/structure/B1442618.png)
